

physical and chemical properties of Homovanillic Acid-13C6

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Compound of Interest

Compound Name: Homovanillic Acid-13C6

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Homovanillic Acid-13C6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homovanillic Acid-13C6 (HVA-13C6) is a stable isotope-labeled internal standard for Homovanillic Acid (HVA), the major dopamine metabolite. Its application is critical in quantitative analyses, particularly in clinical and research settings, for the accurate measurement of HVA levels. This guide provides a comprehensive overview of the physical and chemical properties of HVA-13C6, detailed experimental protocols for its use, and relevant biochemical pathway information. The incorporation of six carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based applications and minimizing isotopic interference.^[1]

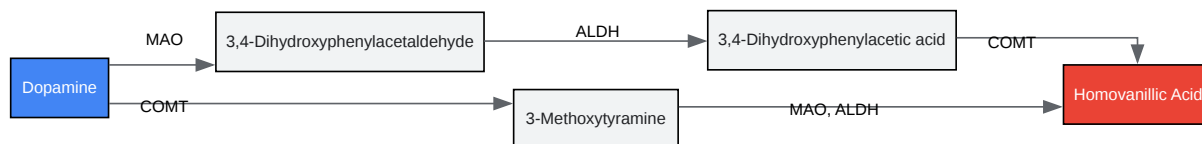
Core Physical and Chemical Properties

The physical and chemical properties of **Homovanillic Acid-13C6** are summarized below. Data for the unlabeled compound are provided for reference where specific data for the labeled compound is not available.

Property	Value	Reference
Chemical Name	2-(4-hydroxy-3-methoxy(1,2,3,4,5,6- ¹³ C ₆)cyclohexa-1,3,5-trien-1-yl)acetic acid	[2]
Synonyms	4-Hydroxy-3-methoxy(phenyl- ¹³ C ₆)acetic Acid, 4-Hydroxy-3-methoxy(benzene- ¹³ C ₆)acetic Acid	[2][3]
Molecular Formula	¹³ C ₆ C ₃ H ₁₀ O ₄	[3]
Molecular Weight	188.13 g/mol	[2][3]
Monoisotopic Mass	188.07803781 Da	[2]
CAS Number	1185016-45-8	[2][3]
Appearance	White to Off-White Solid	
Melting Point	119-130°C	
Boiling Point	368.7 ± 27.0 °C at 760 mmHg (unlabeled)	[4]
Solubility	DMSO (Slightly), Methanol (Slightly)	
Storage	-20°C Freezer	

Biochemical Context: Dopamine Metabolism

Homovanillic acid is the final product of dopamine metabolism. Understanding this pathway is crucial for interpreting HVA measurements in biological samples. Dopamine is metabolized via two primary enzymatic steps involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[5][6]



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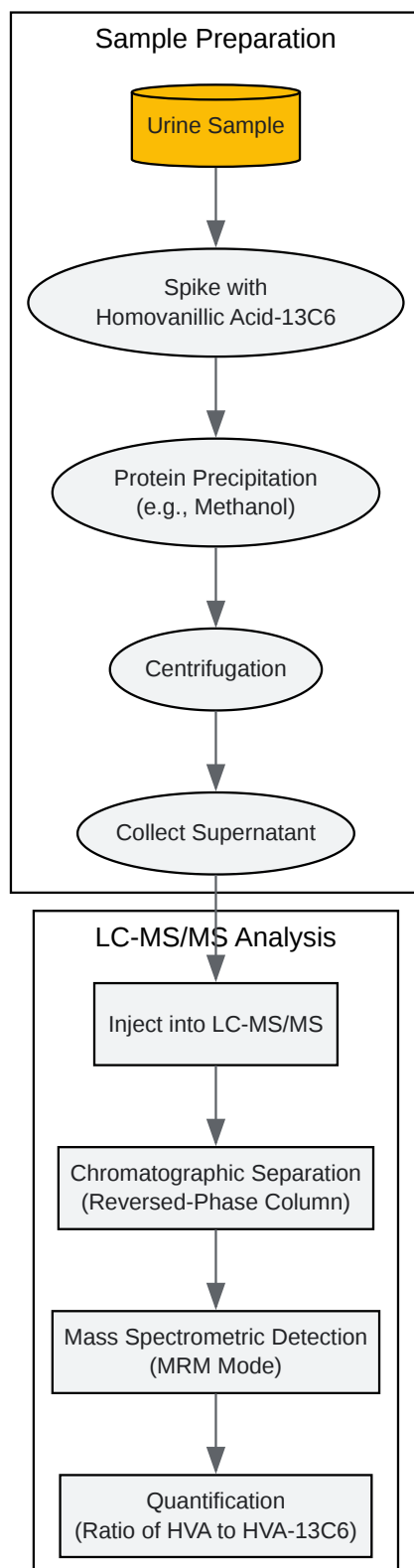
Dopamine Metabolism to Homovanillic Acid.

Experimental Protocols

Homovanillic Acid-13C6 is predominantly used as an internal standard in isotope dilution mass spectrometry for the quantification of HVA. Below are detailed workflows for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for the analysis of HVA in biological fluids like urine due to its high sensitivity and specificity.^[7]



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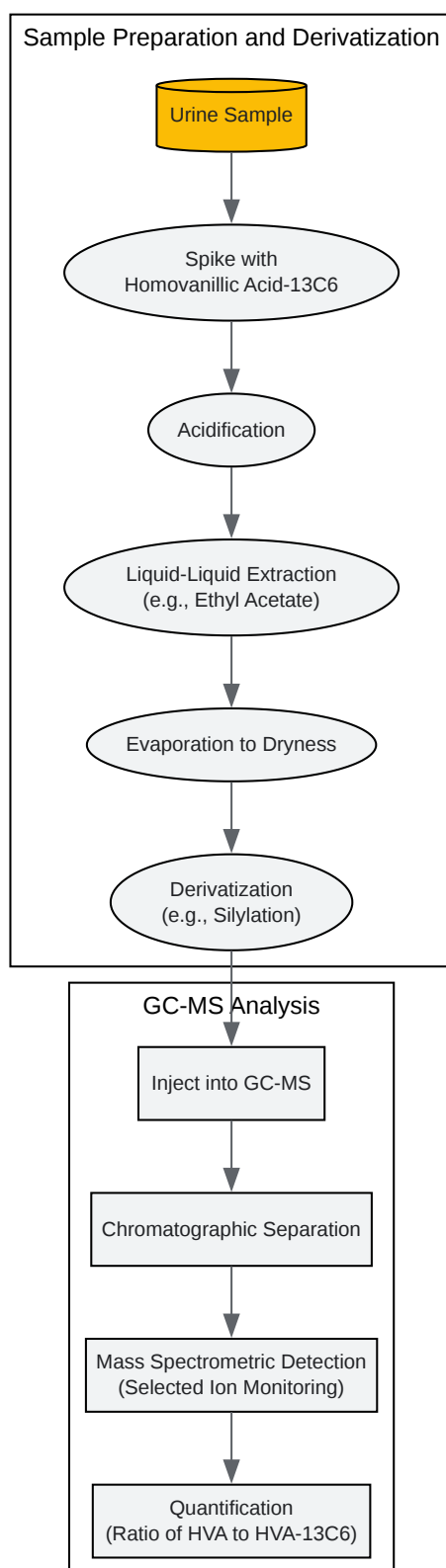
General workflow for HVA analysis by LC-MS/MS.

Methodology:

- **Sample Preparation:** A known volume of the biological sample (e.g., urine) is taken.[8]
- **Internal Standard Spiking:** A precise amount of **Homovanillic Acid-13C6** solution is added to the sample.[8]
- **Protein Precipitation:** A protein precipitating agent, such as methanol or acetonitrile, is added to remove proteins that can interfere with the analysis.[8]
- **Centrifugation:** The sample is centrifuged to pellet the precipitated proteins.[8]
- **Supernatant Collection:** The clear supernatant containing HVA and the internal standard is carefully transferred to a new vial for analysis.
- **LC-MS/MS Analysis:** The prepared sample is injected into the LC-MS/MS system. The analytes are separated on a chromatographic column and detected by the mass spectrometer, monitoring specific mass transitions for both HVA and HVA-13C6.[7]
- **Quantification:** The concentration of HVA in the original sample is determined by comparing the peak area ratio of the endogenous HVA to the known concentration of the HVA-13C6 internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for HVA quantification, which requires derivatization to increase the volatility of the analyte.



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General workflow for HVA analysis by GC-MS.

Methodology:

- Sample Preparation: An aliquot of the biological sample is used.[9]
- Internal Standard Spiking: A known amount of **Homovanillic Acid-13C6** is added.[9]
- Acidification and Extraction: The sample is acidified, and HVA and the internal standard are extracted into an organic solvent like ethyl acetate.[10]
- Evaporation: The organic solvent is evaporated to dryness.[10]
- Derivatization: The dried residue is derivatized, typically through silylation, to make the analytes volatile for GC analysis.[10]
- GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.[9]
- Quantification: The concentration of HVA is calculated based on the peak area ratio of the derivatized HVA to the derivatized HVA-13C6.

Conclusion

Homovanillic Acid-13C6 is an indispensable tool for the accurate and precise quantification of homovanillic acid in various biological matrices. Its well-defined physical and chemical properties, coupled with established analytical protocols, make it the "gold standard" internal standard for mass spectrometry-based HVA analysis in both research and clinical diagnostics. This guide provides the foundational information required for its effective implementation in the laboratory.

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